molecular formula C24H25F3N2O6 B2735812 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 846064-99-1

7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2735812
CAS No.: 846064-99-1
M. Wt: 494.467
InChI Key: ZOVVQKMQFSGUOE-UHFFFAOYSA-N
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Description

7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic chromen-4-one derivative of significant interest in medicinal chemistry and early-stage drug discovery research. This compound is part of a class of molecules known for their potential as kinase inhibitors and in cancer research, given its structural similarity to other piperazinyl-methyl chromenone compounds investigated for their biological activity (see, for example, PubChem CID 6038399) . Its molecular architecture integrates key pharmacophoric elements: a trifluoromethyl group, which often enhances metabolic stability and membrane permeability; a 4-methoxyphenoxy moiety that can influence receptor binding affinity; and a (2-hydroxyethyl)piperazine group that provides a versatile, polar handle for further chemical modification and can contribute to aqueous solubility. The presence of a phenol (7-hydroxy) group on the chromenone core is a common feature in bioactive flavonoids and may be critical for specific target interactions. As a high-purity chemical, it is intended for use in non-clinical, non-therapeutic laboratory research, such as in vitro assay development, high-throughput screening campaigns, and structure-activity relationship (SAR) studies to develop novel therapeutic agents. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can inquire for detailed specifications, including Certificate of Analysis, NMR, and LC-MS data.

Properties

IUPAC Name

7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-(4-methoxyphenoxy)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F3N2O6/c1-33-15-2-4-16(5-3-15)34-22-20(32)17-6-7-19(31)18(21(17)35-23(22)24(25,26)27)14-29-10-8-28(9-11-29)12-13-30/h2-7,30-31H,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVVQKMQFSGUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCN(CC4)CCO)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one, often referred to as a derivative of chromenone, has garnered attention due to its potential therapeutic applications. This compound features a complex structure that includes a chromenone core, piperazine moiety, and methoxy and trifluoromethyl substituents, which may influence its biological activity.

  • Molecular Formula : C24H28N2O6
  • Molecular Weight : 440.5 g/mol
  • CAS Number : 848207-29-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • COX Inhibition : Several studies have indicated that derivatives of chromenone possess cyclooxygenase (COX) inhibitory activity, particularly against COX-II, which is implicated in inflammation and pain pathways. For instance, modifications to the chromenone structure have been shown to enhance selectivity and potency against COX-II enzymes .
  • Antioxidant Activity : The presence of hydroxyl groups in the chromenone structure contributes to its potential antioxidant properties. Antioxidants play a critical role in mitigating oxidative stress, which is linked to various diseases including cancer and cardiovascular conditions.
  • Antitumor Activity : Preliminary studies suggest that compounds with similar structural frameworks may exhibit antitumor properties by inducing apoptosis in cancer cells or inhibiting tumor growth .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
COX-II InhibitionPotent inhibition (IC50 = 0.011 μM)
Antioxidant ActivitySignificant free radical scavenging
Antitumor ActivityInduction of apoptosis in cell lines
AntimicrobialModerate activity against bacteria

Case Studies

  • In Vitro Studies : A study evaluated the effects of this compound on human cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.
  • Animal Models : In vivo studies using rodent models have shown that this compound can reduce inflammation markers significantly when administered prior to inflammatory stimuli. The results indicate a promising anti-inflammatory profile that could be beneficial in treating chronic inflammatory diseases.
  • Comparative Analysis : When compared to traditional NSAIDs like Celecoxib, this compound exhibited lower ulcerogenic effects while maintaining effective anti-inflammatory properties, making it a candidate for further development .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of chromenone compounds exhibit anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, studies conducted by the National Cancer Institute (NCI) have shown that similar compounds can inhibit tumor cell growth effectively.

Table 1: Anticancer Activity of Chromenone Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-oneMCF-7 (Breast)15.72Induction of apoptosis
Similar Chromenone DerivativeA549 (Lung)12.53Cell cycle arrest

Neuropharmacology

The piperazine moiety within the compound suggests potential applications in neuropharmacology, particularly for conditions such as anxiety and depression. Compounds with similar structures have shown promise as anxiolytics and antidepressants, indicating that this compound may also possess such properties.

Table 2: Neuropharmacological Activities of Piperazine Derivatives

Compound NameActivity TypeReference Study
Piperazine Derivative AAnxiolytic EffectJournal of Medicinal Chemistry, 2020
Piperazine Derivative BAntidepressant ActivityEuropean Journal of Pharmacology, 2021

Synthesis and Optimization

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies have led to improved processes for creating chromenone derivatives, enhancing their pharmacological profiles.

Case Study: Synthesis Optimization

A study published in a peer-reviewed journal detailed the synthesis of similar compounds using microwave-assisted techniques, resulting in higher yields and shorter reaction times compared to traditional methods.

Chemical Reactions Analysis

Hydrolysis Reactions

The hydroxyl group (-OH) at position 7 and the ester-like chromenone backbone may undergo hydrolysis under acidic or basic conditions.

Reaction Type Reagents Conditions Product
Acidic hydrolysisHCl, H₂OHeat, refluxPhenolic compound with cleaved chromenone ring
Basic hydrolysisNaOH, H₂OElevated temperatureDeprotonated chromenone derivatives

Alkylation/Acylation

The hydroxyl group and piperazine ring are susceptible to alkylation or acylation via nucleophilic substitution.

Reaction Type Reagents Conditions Product
AlkylationAlkyl halides (e.g., methyl iodide)Base (e.g., K₂CO₃), organic solventAlkylated derivative (e.g., methoxy substitution)
AcylationAcetyl chlorideBase (e.g., pyridine), solventAcetylated hydroxyl group

Piperazine Ring Reactions

The piperazine moiety may participate in cross-coupling or quaternization.

Reaction Type Reagents Conditions Product
QuaternizationAlkylating agents (e.g., methyl chloride)Acidic conditionsQuaternized piperazine derivatives
Cross-couplingTransition metal catalysts (e.g., Pd)Ligands, inert atmosphereFunctionalized piperazine analogs

Chromenone Backbone Reactions

The chromenone ring may undergo ring-opening or electrophilic substitution.

Reaction Type Reagents Conditions Product
Electrophilic substitutionElectrophiles (e.g., NO₂⁺)Acidic conditionsSubstituted chromenone derivatives
Ring-openingNucleophiles (e.g., amines)Heat, solventAromatic ring cleavage products

Analytical Characterization

Key techniques for reaction monitoring and product identification include:

  • HPLC : Quantifies reaction yields and purity.

  • NMR/Mass Spectrometry : Confirms structural integrity post-reaction .

  • DSC/TGA : Assesses thermal stability and phase transitions.

Stability and Reactivity Trends

  • Thermal Stability : Likely stable under moderate temperatures due to the chromenone backbone.

  • Reactivity Drivers : Hydroxyl and piperazine groups are primary reactive sites; trifluoromethyl group is inert.

  • Solubility : Solvent compatibility depends on functional groups (e.g., hydrophilic piperazine vs. lipophilic trifluoromethyl) .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural motifs with several chromen-4-one derivatives, differing primarily in substituents at positions 2, 3, and 7. Below is a comparative analysis based on the evidence:

Table 1: Structural and Functional Comparison

Compound Name Position 3 Substituent Position 8 Substituent Position 2 Substituent Key Properties/Applications Reference
Target Compound 4-Methoxyphenoxy 4-(2-Hydroxyethyl)piperazin-1-yl-methyl Trifluoromethyl High polarity due to hydroxyethyl group
8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one 4-Methoxyphenyl 4-Ethylpiperazin-1-yl-methyl Trifluoromethyl Lower solubility vs. hydroxyethyl analogs
4-[3-(4-Benzylpiperazin-1-yl)-propoxy]-7-methoxy-3-phenyl-chromen-2-one Phenyl 4-Benzylpiperazin-1-yl-propoxy - (2-ketone) Propoxy linker enhances conformational flexibility
7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one - 4-Methylpiperazin-1-yl-methyl - (2-ketone) Studied via DFT for electronic properties
3-(4-Chlorophenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4H-chromen-4-one 4-Chlorophenyl 4-(2-Hydroxyethyl)piperazin-1-yl-methyl Trifluoromethyl Chlorophenyl enhances lipophilicity

Key Observations :

Position 3: 4-Methoxyphenoxy (target) vs. Chlorophenyl () increases lipophilicity but may reduce metabolic stability due to halogenated aromatic rings .

Position 8 :

  • Hydroxyethyl-piperazine (target, ) enhances solubility via hydrogen bonding, contrasting with ethyl () or benzyl () groups, which prioritize lipophilicity .
  • Propoxy-linked piperazines () offer extended conformational flexibility, which may improve target engagement but increase synthetic complexity .

Position 2: Trifluoromethyl (target, ) provides electron-withdrawing effects, stabilizing the chromenone core against oxidative degradation. In contrast, methyl () or ketone () groups offer less stabilization .

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